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Abstract
High-gravity (HG, 16–20°P) and very-high-gravity (VHG, >20°P) brewing offer significant

economic advantages through increased capacity and energy efficiency. However, these

environments induce osmotic stress and ethanol toxicity, frequently resulting in "stuck"

fermentations characterized by high residual maltotriose. This application note details the

kinetic mechanisms of maltotriose transport—specifically the roles of the AGT1 and MTT1

permeases—and provides a validated protocol for optimizing uptake via magnesium (

) supplementation and differential pitching rates.

Mechanistic Background: The "Maltotriose Hang"
In standard wort, fermentable sugars are consumed in a distinct hierarchy governed by Carbon

Catabolite Repression (CCR). Glucose and fructose are consumed first, repressing the MAL

loci required for maltose and maltotriose uptake.[1] The specific bottleneck in HG brewing is

the transition from maltose to maltotriose consumption.
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The inability to ferment maltotriose is rarely due to a lack of intracellular hydrolytic enzymes

(glucosidases) but rather the rate-limiting step of transmembrane transport.

Saccharomyces cerevisiae (Ale): Relies primarily on the AGT1 transporter (encoded by

MAL11). AGT1 is a broad-substrate permease (

-symporter) that transports maltotriose, maltose, and trehalose.[2] It is highly sensitive to
ethanol stress and temperature drops.

Saccharomyces pastorianus (Lager): As a hybrid of S. cerevisiae and S. eubayanus, lager

yeast possesses a unique transporter, MTT1 (also known as MTY1). Unlike AGT1, MTT1

has a higher affinity for maltotriose than maltose and retains functionality at lower

temperatures (8–15°C), making it critical for lager fermentations.[3]

The Stress Blockade
In HG environments, ethanol concentrations >6% (v/v) disrupt the plasma membrane's lipid

bilayer. This increases non-specific proton influx, forcing the cell to expend ATP on the

-ATPase pump to maintain pH homeostasis rather than on active sugar transport.

Visualization: Sugar Transport Pathways
The following diagram illustrates the competitive uptake and genetic regulation distinguishing

Ale and Lager strains.
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Figure 1: Mechanism of sugar uptake competition and stress inhibition. Note the repressive role

of Glucose on maltotriose transporters (AGT1/MTT1) and the physical inhibition caused by

ethanol stress.
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While genetic engineering (e.g., overexpression of AGT1) is a valid research route, industrial

optimization relies on physiological manipulation. The most effective intervention for HG

maltotriose uptake is Magnesium (

) supplementation.

Why Magnesium?
acts as a cofactor for key glycolytic enzymes (pyruvate kinase, enolase) and, crucially,
stabilizes the plasma membrane against ethanol toxicity. Standard wort contains 100–150 ppm

, which is insufficient for VHG fermentations where requirements can exceed 300 ppm.

Data Summary: Impact of Optimization
Parameter Standard HG (18°P)

Optimized HG
(18°P)

Mechanism

Pitching Rate cells/mL/°P cells/mL/°P

Overcomes initial

osmotic shock lag

phase.

Conc.
~120 ppm

(Endogenous)

400–500 ppm

(Supplemented)

Maintains ATPase

activity; prevents

"leaky" membranes.

Oxygenation 8–10 ppm
>20 ppm (or O2

injection)

Sterol synthesis for

membrane fluidity.

Attenuation 72–75% 80–84%
Complete maltotriose

consumption.

Protocol: High-Gravity Maltotriose Optimization
Assay
Purpose: To determine the optimal magnesium dosage and pitching rate for a specific yeast

strain to maximize maltotriose depletion in >18°P wort.

Materials
Base Wort: High gravity (18–22°P), all-malt wort.
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Yeast: Target strain (propagated to viability >95%).

Reagents:

(analytical grade).

Equipment: 2L EBC fermentation tubes or bioreactors, HPLC with Refractive Index (RI)

detector.

Experimental Design (Workflow)
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Click to download full resolution via product page

Figure 2: Workflow for the differential magnesium optimization assay.

Step-by-Step Methodology
Phase 1: Media Preparation

Prepare 10L of 20°P wort. Aerate to saturation (>15 ppm

).

Divide into three aliquots:

Control: No addition.

Low Mg: Add

(adds ~100 ppm

).

High Mg: Add

(adds ~300 ppm
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).

Note:

is approx 9.8% Magnesium by mass.

Phase 2: Inoculation (Pitching)

Calculate biomass requirement:

Centrifuge yeast slurry and wash with sterile water to remove ethanol/trub.

Pitch yeast into aliquots.

Phase 3: Fermentation & Sampling

Incubate at strain-optimal temperature (e.g., 20°C for Ale).

Critical Step: Aseptically draw 10 mL samples every 24 hours.

Centrifuge samples (3000 x g, 5 min) immediately to stop fermentation. Filter supernatant

(0.45 µm).

Phase 4: HPLC Analysis (Validation)

Column: Bio-Rad Aminex HPX-87H or Rezex RCM-Monosaccharide.

Mobile Phase: 5 mM

(Aminex) or HPLC-grade Water (Rezex).

Flow Rate: 0.6 mL/min at 65°C.

Detection: Refractive Index (RI).

Target Metrics: Track the "crossover point" where glucose reaches ~0 g/L and maltose

consumption accelerates. Measure the slope of maltotriose consumption from Day 3 to Day

7.
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Troubleshooting & QC
Issue Observation Root Cause Corrective Action

Stuck at 1.020 SG

High residual

maltotriose;

Glucose/Maltose

gone.

Ethanol toxicity

deactivating AGT1.

Increase Mg to

500ppm in next batch;

lower ferm temp

slightly to reduce

toxicity.

Long Lag Phase >24h before activity.
Osmotic shock; low

sterol reserves.

Increase pitching rate

to

; double oxygenation.

Fusel Alcohols Solvent-like aroma.
Stress response;

excessive growth.

Reduce fermentation

temperature; ensure

YAN (Yeast

Assimilable Nitrogen)

>250 ppm.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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